1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine

Description

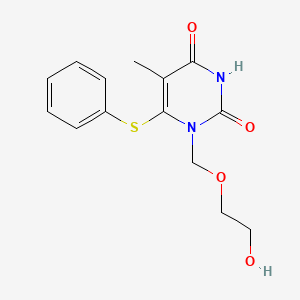

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMHBHNRWDNNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153841 | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123027-56-5 | |

| Record name | 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123027-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123027565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, mechanism of action, and biological activity of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended to serve as a detailed resource for researchers and professionals involved in the field of antiviral drug discovery and development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Core Properties

This compound, commonly known as HEPT, is a synthetic acyclic nucleoside analog. It belongs to the class of pyrimidone derivatives and is characterized by a (2-hydroxyethoxy)methyl group at the N-1 position and a phenylthio group at the C-6 position of the thymine ring.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆N₂O₄S | --INVALID-LINK-- |

| Molecular Weight | 308.35 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-[(2-hydroxyethoxy)methyl]-5-methyl-6-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione | --INVALID-LINK-- |

| Synonyms | HEPT, 6-Hept, HMPTT | --INVALID-LINK-- |

Note: Experimental melting point and specific solubility data for the parent HEPT compound were not found in the reviewed literature.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for the parent HEPT compound are not consistently reported. However, analysis of related analogs provides expected chemical shift regions.

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound was not available in the reviewed literature. The characterization of this compound would typically involve analysis of the chemical shifts and coupling constants of the thymine methyl protons, the protons of the hydroxyethoxymethyl side chain, and the protons of the phenylthio group.

Mechanism of Action

HEPT is a highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), HEPT does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates.

Instead, it binds to a specific, allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the DNA polymerase activity, thereby blocking the replication of the viral genome.

Experimental Protocols

Synthesis of this compound

The synthesis of HEPT and its analogs generally involves the modification of a pyrimidine ring. A common synthetic route is outlined below, based on procedures for analogous compounds.[2][3]

Detailed Protocol (Adapted from analogous syntheses):

-

Protection of Thymine: Thymine is reacted with a suitable protecting group for the N1 position. For the (2-hydroxyethoxy)methyl side chain, a common reagent is (2-acetoxyethoxy)methyl bromide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).

-

Introduction of the Phenylthio Group: The N1-protected thymine is then subjected to a reaction to introduce the phenylthio group at the C6 position. This can be achieved through lithiation at the C6 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with diphenyl disulfide.

-

Deprotection: The protecting group on the hydroxyethyl moiety (e.g., acetate) is removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final product, this compound.

-

Purification: The crude product is purified using column chromatography on silica gel.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of HEPT and its analogs is typically evaluated in cell culture-based assays.

Protocol:

-

Cell Culture: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4 cells) are cultured in appropriate media.

-

Viral Infection: The cells are infected with a known titer of HIV-1.

-

Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound (HEPT).

-

Incubation: The treated and untreated (control) infected cells are incubated for a period that allows for viral replication (typically 3-5 days).

-

Assessment of Viral Replication: The extent of viral replication is quantified. This can be done by measuring the activity of reverse transcriptase in the culture supernatant, by quantifying the amount of viral p24 antigen using an ELISA, or by observing the cytopathic effect of the virus on the cells.

-

Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is determined. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of HEPT on the HIV-1 reverse transcriptase enzyme can be measured using a cell-free enzymatic assay.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleoside triphosphates (e.g., [³H]dTTP).

-

Enzyme and Inhibitor Addition: Recombinant HIV-1 reverse transcriptase and various concentrations of the test compound (HEPT) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.

-

Quantification: The amount of incorporated labeled dNTPs is quantified using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits enzyme activity by 50%, is calculated.

Biological Activity Data

While a comprehensive and consistent set of biological activity data for the parent HEPT compound is not available in a single cited source, the following table presents data for some of its potent analogs to provide context for its activity profile.[4]

| Compound | Modification from HEPT | EC₅₀ (µM) vs. HIV-1 |

| 28 | 3,5-dimethylphenylthio at C6 | 0.26 |

| 30 | 3,5-dimethylphenylthio at C6, 2-thiothymine | 0.22 |

| 48 | 5-ethyl, 2-thiouracil | 0.11 |

| 50 | 5-isopropyl, 2-thiouracil | 0.059 |

EC₅₀ values were determined in MT-4 cells.[4] Lower EC₅₀ values indicate higher antiviral potency.

Conclusion

This compound (HEPT) has been a foundational molecule in the development of non-nucleoside reverse transcriptase inhibitors for the treatment of HIV-1 infection. Its unique mechanism of action, involving allosteric inhibition of the reverse transcriptase enzyme, has paved the way for the design of numerous potent and selective antiviral agents. This technical guide provides a summary of its core properties and detailed experimental protocols relevant to its synthesis and biological evaluation, serving as a valuable resource for the scientific community engaged in antiviral research. Further investigation is warranted to fully characterize the physicochemical properties of the parent HEPT compound.

References

- 1. A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New HIV Treatment Era: A Technical Guide to the Discovery and History of HEPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) marked a pivotal moment in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). As the first compound identified in a novel class of antiretroviral drugs known as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), HEPT opened up a new frontier in drug development, offering a mechanism of action distinct from the previously established nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and key experimental data associated with HEPT and its derivatives.

Discovery and Historical Context

HEPT was first reported as a potent and selective inhibitor of HIV-1 in 1989. This discovery was groundbreaking as it introduced a new class of antiviral agents that did not mimic natural nucleosides. Unlike NRTIs, which act as chain terminators during reverse transcription, HEPT was found to inhibit the HIV-1 reverse transcriptase (RT) enzyme through a non-competitive mechanism. This finding revealed the existence of an allosteric binding site on the enzyme, which would become a critical target for future drug design. The research on HEPT and its derivatives has spanned over two decades, making the HEPT family one of the most extensively studied classes of NNRTIs.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

HEPT and its analogs function as highly specific, non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket located in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This binding pocket is often referred to as the NNRTI binding pocket (NNRTI-BP).

The binding of HEPT to this allosteric site induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit. This conformational lock prevents the proper positioning of the DNA primer-template and the incoming deoxynucleotide triphosphate (dNTP), thereby inhibiting the polymerase activity of the enzyme.

X-ray crystallography studies have been instrumental in elucidating the precise interactions between HEPT derivatives and the NNRTI-BP. Key amino acid residues that form the binding pocket and interact with HEPT include Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Gly190, and Glu224. The potency of HEPT analogs is significantly influenced by their interactions with these residues, particularly the steric and electrostatic interactions with Tyr181.

Quantitative Data: Structure-Activity Relationship of HEPT and its Derivatives

The following table summarizes the anti-HIV-1 activity (EC50), cytotoxicity (CC50), and selectivity index (SI) for HEPT and a selection of its key derivatives. The data highlights the impact of various substitutions on the biological activity of the parent compound.

| Compound | R1 (C5-position) | R2 (C6-phenylthio substituent) | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| HEPT | H | H | 0.063 | 34 | 540 |

| Derivative 1 | CH3 | H | 0.025 | >100 | >4000 |

| Derivative 2 | C2H5 | H | 0.017 | >100 | >5882 |

| Derivative 3 | i-C3H7 | H | 0.007 | 42 | 6000 |

| Derivative 4 | H | 2,5-difluoro | 0.017 | >40 | >2353 |

| Derivative 5 | i-C3H7 | 2,5-difluoro | 0.0074 | >32 | >4324 |

EC50: 50% effective concentration required to inhibit HIV-1 replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window. (Note: The values are compiled from multiple sources and are intended for comparative purposes.)

Experimental Protocols

Synthesis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)

Materials:

-

Thymine

-

1,3-Dioxolane

-

Chlorotrimethylsilane

-

Hexamethyldisilazane (HMDS)

-

Benzenesulfenyl chloride

-

Sodium iodide

-

Acetonitrile

-

Silica gel for column chromatography

Procedure:

-

Silylation of Thymine: Thymine is silylated using a mixture of chlorotrimethylsilane and hexamethyldisilazane to protect the hydroxyl groups.

-

Glycosylation: The silylated thymine is then reacted with 1,3-dioxolane in the presence of a Lewis acid catalyst to introduce the (2-hydroxyethoxy)methyl side chain at the N1 position.

-

Thiolation: The resulting intermediate is reacted with benzenesulfenyl chloride in an appropriate solvent like acetonitrile to introduce the phenylthio group at the C6 position.

-

Deprotection: The silyl protecting groups are removed using a mild acid or fluoride source to yield HEPT.

-

Purification: The crude product is purified by silica gel column chromatography to obtain pure HEPT.

(This is a generalized protocol based on common synthetic routes described in the literature.)

Anti-HIV-1 Activity Assay in MT-4 Cells

Materials:

-

MT-4 cells (a human T-cell line)

-

HIV-1 viral stock

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Test compounds (HEPT and its derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability dye

-

96-well microtiter plates

Procedure:

-

Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates at a predetermined density.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells. Control wells with no compound and wells with a reference drug (e.g., AZT) are also included.

-

Virus Infection: A standardized amount of HIV-1 is added to all wells except for the mock-infected control wells.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 4-5 days.

-

Viability Assessment: After the incubation period, the cytopathic effect of the virus is assessed. MTT solution is added to each well, and after a further incubation period, the resulting formazan crystals are solubilized. The absorbance is read using a microplate reader.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect.

Cytotoxicity Assay in MT-4 Cells

Materials:

-

Same as for the anti-HIV-1 activity assay, excluding the HIV-1 viral stock.

Procedure:

-

Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells.

-

Incubation: The plates are incubated under the same conditions as the antiviral assay.

-

Viability Assessment: Cell viability is determined using the MTT assay as described above.

-

Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces the viability of the cells by 50%.

Visualizations

Unraveling the Anti-HIV-1 Efficacy of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document details the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its antiviral properties.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound (HEPT) exerts its anti-HIV-1 activity through a specific, non-competitive inhibitory mechanism targeting the viral enzyme, reverse transcriptase (RT). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that bind to the active site, HEPT binds to a distinct, allosteric site on the p66 subunit of HIV-1 RT known as the NNRTI binding pocket (NNIBP). This binding event induces a conformational change in the enzyme, primarily affecting the flexibility and positioning of the "thumb" and "finger" subdomains. This distortion of the enzyme's structure ultimately inhibits the polymerase activity, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

The NNRTI binding pocket is a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. The binding of HEPT within this pocket is stabilized by a network of hydrophobic and van der Waals interactions with surrounding amino acid residues. Key residues that play a crucial role in the binding of HEPT and other NNRTIs include Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Gly190, and Leu234. Mutations in these amino acid residues are frequently associated with the development of drug resistance.

Quantitative Analysis of Inhibitory Activity

The antiviral potency of HEPT and its derivatives is typically quantified by determining their 50% inhibitory concentration (IC50) against HIV-1 replication in cell culture and their inhibitory constant (Ki) against the purified HIV-1 reverse transcriptase enzyme. The following table summarizes the reported inhibitory activity of HEPT (referred to as EM-2 in some literature).

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| HEPT (EM-2) | HIV-1 RT | 0.03 | MT-4 cells |

Experimental Protocols

The determination of the mechanism of action and potency of HEPT involves several key experimental procedures. A detailed methodology for a representative HIV-1 reverse transcriptase inhibition assay is provided below.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against purified HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT)12-18 as the template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

-

Test compound (HEPT) dissolved in DMSO

-

Trichloroacetic acid (TCA) solution (10%)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)12-18 template-primer, and [³H]-dTTP.

-

Compound Dilution: Serially dilute the test compound (HEPT) in DMSO to achieve a range of desired concentrations.

-

Enzyme Inhibition: In a microtiter plate, add the diluted test compound to the reaction mixture.

-

Initiation of Reaction: Add the purified HIV-1 RT to each well to initiate the reverse transcription reaction. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding cold 10% TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized [³H]-labeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with 10% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

-

Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the HIV-1 RT activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the mechanism of action and a typical experimental workflow.

Caption: Mechanism of HEPT action on HIV-1 RT.

Caption: Workflow for HIV-1 RT inhibition assay.

An In-depth Technical Guide to 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as HEPT, is a synthetic thymine derivative with a distinct chemical architecture that confers its specific anti-HIV-1 activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione | PubChem |

| Molecular Formula | C₁₄H₁₆N₂O₄S | PubChem |

| Molecular Weight | 308.35 g/mol | PubChem |

| CAS Number | 123027-56-5 | PubChem |

| Synonyms | HEPT, 6-Hept, HMPTT | PubChem |

Synthesis

The synthesis of this compound and its analogs has been described in several research publications.[1][2] A general synthetic approach involves the modification of a thymine or uracil scaffold.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to HEPT derivatives.

Caption: Generalized synthetic workflow for HEPT.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of HEPT, based on methodologies described in the literature.[1][2]

Step 1: Synthesis of 1-[(2-Hydroxyethoxy)methyl]thymine

-

Thymine is suspended in a suitable solvent (e.g., dimethylformamide).

-

A base, such as potassium carbonate, is added to the suspension.

-

2-(Chloromethoxy)ethyl acetate is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-[(2-acetoxyethoxy)methyl]thymine.

-

The acetate protecting group is removed by treatment with a base (e.g., sodium methoxide in methanol) to give 1-[(2-hydroxyethoxy)methyl]thymine.

Step 2: Synthesis of this compound

-

1-[(2-Hydroxyethoxy)methyl]thymine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is added dropwise to deprotonate the C6 position of the pyrimidine ring.

-

Diphenyl disulfide is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.

Quantitative Biological Data

The anti-HIV-1 activity of HEPT is typically evaluated in cell-based assays, with the following parameters being key indicators of its potency and therapeutic window.

Table 2: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Cell Line | Virus Strain | Value | Source |

| EC₅₀ (50% Effective Concentration) | MT-4 | HIV-1 (IIIB) | ~1-5 µM | [2] |

| CC₅₀ (50% Cytotoxic Concentration) | MT-4 | - | >100 µM (Typical for selective NNRTIs) | [3] |

| Selectivity Index (SI = CC₅₀/EC₅₀) | MT-4 | HIV-1 (IIIB) | >20-100 | Calculated |

Note: The exact EC₅₀ can vary between studies and assays. The CC₅₀ value is a typical representation for selective NNRTIs, as a specific value for the parent HEPT compound was not explicitly found in the reviewed literature.

Mechanism of Action

HEPT belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside analogs, NNRTIs do not compete with natural deoxynucleoside triphosphates for binding to the active site of the RT enzyme. Instead, they bind to a hydrophobic pocket located near the active site, inducing a conformational change in the enzyme that allosterically inhibits its DNA polymerase activity.

Caption: Mechanism of action of HEPT as an NNRTI.

Experimental Protocol for Anti-HIV-1 Assay

The following is a generalized protocol for determining the anti-HIV-1 activity of a compound in MT-4 cells.

-

Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted in culture medium.

-

Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection.

-

Treatment: Immediately after infection, the diluted test compound is added to the cell cultures. Control cultures include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV-1 drug (e.g., zidovudine).

-

Incubation: The cultures are incubated at 37 °C in a humidified atmosphere with 5% CO₂ for 4-5 days.

-

Assessment of Antiviral Activity (EC₅₀): The protective effect of the compound against the cytopathic effect of the virus is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

-

Assessment of Cytotoxicity (CC₅₀): The cytotoxicity of the compound is determined in parallel on uninfected MT-4 cells using the same colorimetric assay. The CC₅₀ value is the compound concentration that reduces the viability of uninfected cells by 50%.

-

Calculation of Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Conclusion

This compound is a well-characterized non-nucleoside reverse transcriptase inhibitor with potent in vitro activity against HIV-1. Its synthesis, while multi-step, is achievable through established organic chemistry methodologies. The detailed understanding of its mechanism of action provides a strong basis for its further investigation and for the design of next-generation NNRTIs with improved potency, resistance profiles, and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel anti-HIV therapeutics.

References

HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine): A Technical Review of a Pioneering HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI). HEPT was one of the first compounds identified to specifically inhibit the reverse transcriptase of Human Immunodeficiency Virus Type 1 (HIV-1), paving the way for the development of a critical class of antiretroviral drugs. This document details HEPT's mechanism of action, summarizes its in vitro antiviral activity and cytotoxicity, and provides representative experimental protocols for its synthesis and biological evaluation. Furthermore, this guide includes visualizations of the HIV-1 life cycle, the mechanism of reverse transcriptase inhibition by NNRTIs, and a conceptual workflow for antiviral screening, all rendered using the DOT language for Graphviz.

Introduction

The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an intensive global effort to identify effective antiviral therapies. A key target in this endeavor was the viral enzyme reverse transcriptase (RT), which is essential for the replication of the retroviral genome. In 1989, 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) was identified as a potent and selective inhibitor of HIV-1 RT.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, HEPT and other NNRTIs bind to a non-substrate-binding site on the enzyme, inducing a conformational change that allosterically inhibits its function. This pioneering discovery established the NNRTI class of antiretrovirals and has had a lasting impact on the design and development of subsequent generations of these life-saving drugs.

Chemical Properties and Synthesis

Chemical Name: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine Molecular Formula: C₁₄H₁₆N₂O₄S Molecular Weight: 308.35 g/mol CAS Number: 123027-56-5

Representative Synthesis Protocol

Materials:

-

Thymine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

1-Bromo-2-(acetoxy)ethane

-

Thiophenol

-

Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Ammonia in methanol

Procedure:

-

Silylation of Thymine: A suspension of thymine in an excess of hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed until a clear solution is obtained. The excess HMDS is removed under reduced pressure to yield silylated thymine.

-

Alkylation: The silylated thymine is dissolved in anhydrous DMF. 1-Bromo-2-(acetoxy)ethane is added dropwise to the solution at room temperature, and the mixture is stirred overnight.

-

Thiolation: Thiophenol and potassium carbonate are added to the reaction mixture, and it is heated at 80-90°C for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel.

-

Deprotection: The purified product is dissolved in methanol saturated with ammonia and stirred at room temperature overnight to remove the acetyl protecting group.

-

Final Purification: The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT).

Mechanism of Action

HEPT is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT). NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding pocket is unique to HIV-1 RT and is not present in HIV-2 RT or other polymerases, which accounts for the high selectivity of HEPT.

Upon binding, HEPT induces a conformational change in the RT enzyme, altering the spatial arrangement of key residues in the catalytic site. This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphates (dNTPs) and disrupts the catalytic activity of the polymerase, thereby halting the conversion of the viral RNA genome into double-stranded DNA. This process is a critical step in the HIV-1 replication cycle.

Caption: Simplified HIV-1 life cycle and the inhibitory action of HEPT.

In Vitro Antiviral Activity and Cytotoxicity

The antiviral activity of HEPT is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of HEPT against various strains of HIV-1 in different cell lines.

Table 1: Anti-HIV-1 Activity of HEPT

| HIV-1 Strain | Cell Line | EC₅₀ (µM) | Reference |

| NL4-3 | MT-4 | 3.28 | |

| HTLV-IIIB | MT-4 | Not specified |

Table 2: Cytotoxicity of HEPT

| Cell Line | CC₅₀ (µg/mL) | CC₅₀ (µM) | Reference |

| MT-4 | > 200 | > 648.6 | |

| MT-4 | > 25 | > 81.1 | |

| MT-4 (mock-infected) | > 500 | > 1621.5 | |

| MT-4 | ≤ 399 | ≤ 1294.7 |

Note: Conversion from µg/mL to µM is based on the molecular weight of HEPT (308.35 g/mol ).

Representative Antiviral Assay Protocol (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell viability. In the context of antiviral testing, it measures the ability of a compound to protect host cells from the cytopathic effects of viral infection.

Materials:

-

MT-4 cells (or other suitable host cell line)

-

HIV-1 stock (e.g., NL4-3)

-

HEPT compound stock solution

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of HEPT in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only (cell control) and cells with medium and the highest concentration of solvent used for the compound (solvent control).

-

Viral Infection: Add 50 µL of a predetermined optimal concentration of HIV-1 stock to all wells except the cell control and cytotoxicity control wells. To the cytotoxicity wells, add 50 µL of medium.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and viral inhibition relative to the controls. Determine the EC₅₀ and CC₅₀ values by plotting the data and fitting to a dose-response curve.

Caption: Workflow for determining antiviral activity using the MTT assay.

Pharmacokinetics

Detailed in vivo pharmacokinetic data for HEPT in animal models or humans is not extensively available in the public literature. Research on HEPT derivatives has often focused on improving pharmacokinetic profiles, suggesting that the parent compound may have limitations in this regard. Generally, for a drug to be orally bioavailable, it needs to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The development of more advanced NNRTIs has largely superseded the clinical investigation of HEPT itself.

Conclusion

HEPT holds a significant place in the history of antiretroviral therapy as a pioneering non-nucleoside reverse transcriptase inhibitor. Its discovery validated HIV-1 RT as a druggable target for allosteric inhibitors and provided a crucial scaffold for the development of subsequent generations of NNRTIs with improved potency, resistance profiles, and pharmacokinetic properties. While HEPT itself is not used clinically, the foundational research into its mechanism of action and structure-activity relationships continues to inform the field of antiviral drug discovery. This technical guide has provided a consolidated overview of the key technical aspects of HEPT, offering a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Antiviral Properties of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details its mechanism of action, quantitative antiviral activity, structure-activity relationships, and the experimental protocols used for its evaluation.

Introduction

1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). As one of the first discovered NNRTIs, HEPT and its derivatives have been instrumental in the development of antiretroviral therapies and serve as a critical tool for studying the structure and function of HIV-1 reverse transcriptase (RT). This guide synthesizes key technical data to provide a thorough resource for researchers in the field of antiviral drug development.

Mechanism of Action

HEPT exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase, an essential enzyme for the replication of the viral genome. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the nascent DNA chain and cause termination, HEPT is a non-competitive inhibitor.

It binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme. This binding event induces a conformational change in the reverse transcriptase, primarily affecting the flexibility and positioning of the "thumb" and "palm" subdomains. This allosteric inhibition distorts the catalytic site and limits the mobility of the enzyme, thereby preventing the conversion of the viral RNA genome into double-stranded DNA.

The NNIBP is composed of both hydrophobic and hydrophilic amino acid residues, with key interactions occurring with residues such as Lys101, Lys103, Val106, Tyr181, Tyr188, Trp229, and Pro236. The binding of HEPT within this pocket is crucial for its inhibitory activity, and mutations in these residues can lead to drug resistance.

Quantitative Antiviral Activity

The antiviral potency of HEPT and its derivatives is typically quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in cell-based assays. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of the compound.

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of HEPT and selected analogs in MT-4 cells.

Table 1: Antiviral Activity of HEPT and Key Analogs against HIV-1

| Compound | R1 Substituent | R2 Substituent | EC50 (µM) | CC50 (µM) | SI |

| HEPT | H | OH | 1.01 | >25 | >25 |

| Analog 1 | H | OCH3 | 0.89 | >100 | >112 |

| Analog 2 | CH3 | OH | 0.046 | >25 | >543 |

| Analog 3 | C2H5 | OH | 0.015 | >25 | >1667 |

| Analog 4 | H | H | 0.33 | >100 | >303 |

Data compiled from various cited literature. EC50 and CC50 values can vary based on experimental conditions.

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes a common method for determining the antiviral efficacy of compounds against HIV-1 using the MT-4 human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 (e.g., IIIB strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

-

Test compounds (e.g., HEPT) dissolved in DMSO

-

96-well microtiter plates

-

p24 Antigen ELISA kit

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

-

Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The absorbance values from the ELISA are used to determine the percentage of inhibition of viral replication for each compound concentration. The EC50 value is calculated as the concentration of the compound that inhibits HIV-1 replication by 50%.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT assay to determine the cytotoxicity of the test compounds on MT-4 cells.

Materials:

-

MT-4 cells

-

RPMI 1640 medium (as above)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microtiter plates

Procedure:

-

Cell Seeding and Compound Addition: Prepare the 96-well plates with cells and serial dilutions of the test compounds as described in the anti-HIV-1 activity assay, but without adding the virus.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR)

Extensive research on HEPT analogs has elucidated key structural features that influence its antiviral potency.

-

N1-Substitution: The 1-[(2-hydroxyethoxy)methyl] side chain is crucial for activity. Modifications to the acyclic side chain, such as substitution with ethyl, butyl, or ethoxymethyl groups, can enhance potency.

-

C5-Substitution: Introduction of small alkyl groups, such as methyl or ethyl, at the C5 position of the thymine ring generally increases antiviral activity.

-

C6-Phenylthio Group: The phenylthio group at the C6 position is essential for binding to the NNIBP. Substitutions on the phenyl ring can modulate the compound's lipophilicity and its interaction with the pocket, thereby affecting its activity and resistance profile.

Resistance

As with other NNRTIs, prolonged use of HEPT can lead to the emergence of drug-resistant HIV-1 strains. The most common mutations conferring resistance to HEPT and its analogs are located within the NNIBP. Key resistance mutations include changes at amino acid positions such as Lys103 (K103N), Tyr181 (Y181C), and Pro236 (P236L). The development of next-generation NNRTIs has focused on creating compounds that are effective against these resistant strains.

Conclusion

HEPT remains a cornerstone molecule in the study of HIV-1 reverse transcriptase inhibition. Its well-defined mechanism of action, extensive structure-activity relationship data, and established experimental protocols for its evaluation make it an invaluable tool for antiviral research and the development of novel NNRTIs. This technical guide provides a foundational understanding of the key antiviral properties of HEPT, intended to support further research and development in this critical therapeutic area.

HEPT: A Technical Overview for Drug Development Professionals

This guide provides a detailed examination of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Molecular and Chemical Data

The fundamental chemical and physical properties of HEPT are summarized in the table below. This information is critical for its application in experimental settings and for the development of new analogs.

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₄S |

| Molecular Weight | 308.35 g/mol |

| IUPAC Name | 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine |

| CAS Number | 123449-33-6 |

| Class | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) |

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

HEPT exerts its antiviral activity through a highly specific mechanism of action. It is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), HEPT does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located in the p66 subunit of the reverse transcriptase, approximately 10 Å away from the catalytic site.

This binding event induces a conformational change in the enzyme, altering the spatial arrangement of the active site and reducing its flexibility. This allosteric inhibition effectively locks the enzyme in an inactive state, preventing it from carrying out its DNA polymerase function and thereby halting the viral replication cycle. The specificity of HEPT for HIV-1 RT is noteworthy, as it shows little to no inhibitory activity against HIV-2 RT or other cellular DNA polymerases.

Below is a diagram illustrating the logical relationship of HEPT's mechanism of action.

Caption: Mechanism of HEPT's allosteric inhibition of HIV-1 reverse transcriptase.

Experimental Protocols

The evaluation of HEPT and its analogs typically involves two primary types of assays: antiviral activity assays in cell culture and enzymatic assays to determine the direct inhibition of reverse transcriptase.

Antiviral Activity Assay in MT-4 Cells

This assay is designed to determine the efficacy of HEPT in protecting a human T-cell line (MT-4) from HIV-1-induced cytopathic effects.

Methodology:

-

Cell Preparation: MT-4 cells are cultured and maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Virus Inoculation: A suspension of MT-4 cells is infected with a standardized amount of HIV-1.

-

Compound Addition: Immediately after infection, serial dilutions of HEPT are added to the cell cultures. Control cultures with no virus, virus but no compound, and a reference NNRTI are also prepared.

-

Incubation: The cultures are incubated for several days (typically 5 days) at 37°C in a humidified atmosphere with 5% CO₂.

-

Assessment of Cytopathic Effect: The viability of the MT-4 cells is assessed using a colorimetric method, such as the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of HEPT that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of HEPT on the enzymatic activity of purified HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), detergent, and a buffered solution with necessary cations (e.g., Mg²⁺).

-

Enzyme and Inhibitor Addition: Purified recombinant HIV-1 reverse transcriptase is added to the reaction mixture in the presence of various concentrations of HEPT. Control reactions without the inhibitor are also prepared.

-

Initiation of Reaction: The reverse transcription reaction is initiated by the addition of a radiolabeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated using an acid (e.g., trichloroacetic acid).

-

Quantification: The precipitated DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of HEPT that reduces the activity of the reverse transcriptase by 50%, is determined from the dose-response curve.

The workflow for a typical enzymatic inhibition assay is outlined in the diagram below.

Caption: Experimental workflow for an HIV-1 reverse transcriptase inhibition assay.

In-Depth Technical Guide: 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1. All data is sourced from its PubChem entry (CID: 64993) and associated literature.

Chemical and Physical Properties

This compound is a pyrimidone derivative of thymine.[1][2] It is characterized by a (2-hydroxyethoxy)methyl group at the N1 position and a phenylthio group at the C6 position of the thymine ring.[1][2]

| Property | Value | Source |

| Molecular Formula | C14H16N2O4S | PubChem[1] |

| Molecular Weight | 308.35 g/mol | PubChem[1] |

| IUPAC Name | 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione | PubChem[1] |

| InChI | InChI=1S/C14H16N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) | PubChem[1] |

| SMILES | Cc1c(Sc2ccccc2)n(COCCO)c(=O)[nH]c1=O | DNAmod[2] |

| Synonyms | 123027-56-5, 6-Hept, HMPTT | PubChem[1] |

Biological Activity

HEPT is recognized as an antiviral agent, specifically a HIV-1 reverse transcriptase inhibitor.[1] Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This compound and its analogues have been the subject of structure-activity relationship (SAR) studies to optimize their anti-HIV-1 potency.

Structure-Activity Relationship Data

| Compound | Substitution | EC50 (µM) |

| HEPT | - | - |

| 28 | 6-[(3,5-dimethylphenyl)thio] | 0.26[3] |

| 30 | 6-[(3,5-dimethylphenyl)thio]-2-thiothymine | 0.22[3] |

| 48 | 5-ethyl-6-(phenylthio)-2-thiouracil | 0.11[3] |

| 50 | 5-isopropyl-6-(phenylthio)-2-thiouracil | 0.059[3] |

| 54 | 5-ethyl-6-(phenylthio)-2-thiouracil | 0.12[3] |

| 56 | 5-isopropyl-6-(phenylthio)-2-thiouracil | 0.063[3] |

Experimental Protocols

General Synthesis of 6-benzyl Analogs of HEPT

The synthesis of 6-benzyl analogs of HEPT involves a multi-step process as described by Tanaka, H, et al.[4] A representative workflow is outlined below:

-

Lithiation: 5-substituted uracil derivatives are treated with lithium diisopropylamide (LDA) to facilitate lithiation.[4]

-

Reaction with Aldehyde: The lithiated intermediate is then reacted with an appropriate aryl aldehyde to yield 6-(arylhydroxymethyl) derivatives.[4]

-

For Thiouracil Derivatives: In the case of 5-substituted-2-thiouracil starting materials, an additional step of oxidative hydrolysis of the thione group is performed.[4]

-

Acetylation and Hydrogenolysis: The resulting 6-(arylhydroxymethyl) derivatives are acetylated, followed by a Palladium-catalyzed hydrogenolysis to produce the target 5-alkyl-1-(alkoxymethyl)-6-benzyluracil derivatives.[4]

-

Alkylation and Deprotection: For the synthesis of 1-alkylated analogs, 3-phenacyl protected derivatives are alkylated with alkyl halides, followed by the removal of the phenacyl protecting group.[4]

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of HEPT and its analogs is typically evaluated in cell-based assays.[4]

-

Cell Line: MT-4 cells are commonly used for these assays.[4]

-

Infection: The cells are infected with HIV-1.

-

Treatment: The infected cells are treated with varying concentrations of the test compounds.

-

Endpoint: The inhibitory effect of the compounds on viral replication is measured. The EC50 (50% effective concentration) is then determined, which represents the concentration of the compound that inhibits viral replication by 50%.

Visualizations

Logical Workflow for Synthesis of HEPT Analogs

Caption: Synthetic workflow for 6-benzyl analogs of HEPT.

Conceptual Pathway of HIV-1 Inhibition

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine [dnamod.hoffmanlab.org]

- 3. Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT) is a seminal compound in the history of antiretroviral drug discovery. As the first-discovered non-nucleoside reverse transcriptase inhibitor (NNRTI), HEPT paved the way for a critical class of therapeutics in the management of Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the biological activity of HEPT, including its mechanism of action, antiviral potency, and cytotoxicity. Detailed experimental protocols for key assays and visualizations of its operational pathway are presented to support further research and development in this area.

Introduction

The discovery of this compound (HEPT) in 1989 marked a significant milestone in the fight against HIV/AIDS. It was the first compound identified to inhibit HIV-1 replication through a novel mechanism, distinct from the nucleoside reverse transcriptase inhibitors (NRTIs) that were the mainstay of therapy at the time. HEPT and its extensive family of derivatives have been the subject of considerable research, providing valuable insights into the structure-activity relationships (SAR) of NNRTIs and the function of the HIV-1 reverse transcriptase (RT) enzyme. This guide will delve into the core biological characteristics of HEPT, offering a technical resource for professionals in the field of antiviral drug development.

Mechanism of Action

HEPT is a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike NRTIs, which are substrate analogues that get incorporated into the growing DNA chain and cause termination, HEPT binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This allosteric binding site is unique to HIV-1 RT, which explains the compound's specificity for this viral enzyme and its lack of activity against HIV-2 RT or other polymerases.

The binding of HEPT to this "NNRTI binding pocket" (NNIBP) induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the p66 thumb subdomain. This ultimately blocks the polymerase activity of RT, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Data Presentation: Biological Activity of HEPT and Analogues

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of HEPT and selected analogues in MT-4 cells. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits HIV-1 replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

| Compound | R¹ (at C5) | R² (at phenyl) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| HEPT | -H | -H | 1.0 | >100 | >100 |

| Analogue 1 | -CH₃ | -H | 0.25 | >100 | >400 |

| Analogue 2 | -H | 4-Cl | 0.4 | >100 | >250 |

| Analogue 3 | -CH₃ | 4-Cl | 0.08 | >100 | >1250 |

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes a method to determine the antiviral activity of a compound against HIV-1 in a human T-cell line (MT-4).

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., IIIB strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

-

Test compound (e.g., HEPT)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of the compound dilutions to the appropriate wells. Include wells with cells only (mock-infected) and cells with virus only (virus control).

-

Add 50 µL of a predetermined optimal concentration of HIV-1 stock to each well, except for the mock-infected control wells.

-

Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

The percentage of protection is calculated using the following formula: ((OD_treated - OD_virus) / (OD_mock - OD_virus)) x 100.

-

The EC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxicity of a compound on MT-4 cells.

Materials:

-

MT-4 cells

-

RPMI 1640 medium (supplemented as above)

-

Test compound

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of the compound dilutions to the appropriate wells. Include wells with cells only (cell control).

-

Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C.

-

Read the absorbance at 570 nm.

-

The percentage of cytotoxicity is calculated as ((OD_control - OD_treated) / OD_control) x 100.

-

The CC₅₀ value is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of HEPT and the general workflows for the antiviral and cytotoxicity assays.

Caption: Mechanism of HEPT action on HIV-1 Reverse Transcriptase.

Caption: Workflow for Anti-HIV-1 and Cytotoxicity Assays.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). HEPT and its analogues are significant compounds in antiviral research, particularly for their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). This document outlines the synthetic route, including the preparation of the key intermediate 6-(phenylthio)thymine, followed by its alkylation to yield the target compound. Detailed experimental procedures, characterization data, and a summary of its biological activity are presented.

Introduction

This compound, commonly known as HEPT, is a member of a class of acyclic nucleoside analogues that have demonstrated significant inhibitory activity against HIV-1 reverse transcriptase. Unlike nucleoside analogues, which act as chain terminators after being incorporated into the viral DNA, NNRTIs bind to a non-essential allosteric site on the reverse transcriptase enzyme, thereby inducing a conformational change that inhibits its function. The unique mode of action and high potency of HEPT and related compounds have made them valuable leads in the development of new antiretroviral therapies.

The synthesis of HEPT involves a straightforward two-step process. The first step is the thionation of thymine followed by the introduction of the phenylthio group at the C6 position to form 6-(phenylthio)thymine. The second key step is the regioselective N1-alkylation of this intermediate with a protected 2-hydroxyethoxymethyl side chain, followed by deprotection to yield the final product.

Synthesis Workflow

The overall synthetic workflow for this compound is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 6-(Phenylthio)thymine

-

Reaction Setup: To a stirred solution of thymine (1.26 g, 10 mmol) in dry tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere at -78 °C, add n-butyllithium (n-BuLi) in hexane (1.6 M, 12.5 mL, 20 mmol) dropwise.

-

Addition of Diphenyl Disulfide: After stirring for 1 hour at the same temperature, add a solution of diphenyl disulfide (2.18 g, 10 mmol) in dry THF (20 mL).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Extract the mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a chloroform-methanol gradient to afford 6-(phenylthio)thymine.

Synthesis of this compound

-

Alkylation Reaction: To a solution of 6-(phenylthio)thymine (234 mg, 1 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 276 mg, 2 mmol) and 2-(chloromethoxy)ethyl acetate (0.15 mL, 1.1 mmol).

-

Reaction Conditions: Stir the mixture at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Deprotection: Dissolve the crude product in methanol saturated with ammonia (20 mL) and stir at room temperature for 3 hours.

-

Final Purification: Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography using a chloroform-methanol gradient to yield this compound as a white solid.

Data Presentation

Table 1: Synthesis Yields and Physicochemical Properties

| Compound | Step | Yield (%) | Melting Point (°C) |

| 6-(Phenylthio)thymine | 1 | 75 | 230-232 |

| This compound | 2 | 85 | 133-135 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| 6-(Phenylthio)thymine | 1.95 (s, 3H, 5-CH₃), 7.30-7.50 (m, 5H, Ar-H), 8.50 (br s, 1H, N1-H), 10.20 (br s, 1H, N3-H) | 12.5, 110.2, 128.9, 129.5, 130.1, 135.2, 145.8, 150.1, 162.3 | 234 [M]⁺ |

| This compound | 2.01 (s, 3H, 5-CH₃), 2.55 (t, 1H, OH), 3.65 (t, 2H, CH₂OH), 3.75 (t, 2H, OCH₂), 5.45 (s, 2H, N-CH₂-O), 7.25-7.45 (m, 5H, Ar-H), 9.85 (br s, 1H, N3-H) | 12.8, 61.5, 70.8, 75.1, 111.5, 128.8, 129.4, 130.3, 135.5, 146.2, 150.5, 162.0 | 322 [M]⁺ |

Biological Activity

This compound (HEPT) is a potent and selective inhibitor of HIV-1 reverse transcriptase. Its antiviral activity is specific to HIV-1 and it does not inhibit HIV-2 or other retroviruses.

Signaling Pathway Inhibition

HEPT acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The diagram below illustrates its mechanism of action.

Caption: Mechanism of action of HEPT as an NNRTI.

Table 3: In Vitro Anti-HIV-1 Activity

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MT-4 | 0.078 |

Conclusion

The synthetic protocol described provides an efficient method for the preparation of this compound. The characterization data confirms the structure of the target compound, and its potent in vitro anti-HIV-1 activity highlights its importance as a lead compound in the development of novel antiretroviral agents. These application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and virology.

Synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). The synthesis is based on the original method reported by Miyasaka et al. in the Journal of Medicinal Chemistry (1989, 32, 2507-2509).

Introduction

This compound, commonly known as HEPT, is a significant compound in the field of antiviral drug discovery, particularly for its activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a non-nucleoside inhibitor, it binds to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA. The synthesis of HEPT and its analogs has been a cornerstone for the development of other NNRTIs. This protocol outlines the key steps for its chemical synthesis, providing a foundation for researchers engaged in antiviral research and drug development.

Synthesis Pathway

The synthesis of this compound (HEPT) involves a multi-step process. The general workflow begins with the protection of the hydroxyl group of the ethoxymethyl side chain, followed by the introduction of the phenylthio group at the C6 position of the thymine ring, and finally deprotection to yield the target compound.

Caption: Synthetic workflow for this compound (HEPT).

Experimental Protocols

The following protocols are based on established synthetic routes for HEPT and its analogs. Researchers should adapt these procedures as necessary based on laboratory conditions and available reagents.

Step 1: Synthesis of 1-((2-(tert-Butyldimethylsilyloxy)ethoxy)methyl)thymine

-

Reagents and Materials:

-

Thymine

-

(2-Bromoethoxy)-tert-butyldimethylsilane

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Suspend thymine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C using an ice bath.

-

Add sodium hydride portion-wise to the suspension with stirring.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add (2-Bromoethoxy)-tert-butyldimethylsilane dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)thymine.

-

Step 2: Synthesis of 1-((2-(tert-Butyldimethylsilyloxy)ethoxy)methyl)-6-(phenylthio)thymine

-

Reagents and Materials:

-

1-((2-(tert-Butyldimethylsilyloxy)ethoxy)methyl)thymine

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Diphenyl disulfide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 1-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)thymine in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium dropwise to the solution and stir for 1 hour at -78 °C.

-

In a separate flask, dissolve diphenyl disulfide in anhydrous THF.

-

Add the solution of diphenyl disulfide to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Step 3: Synthesis of this compound (HEPT)

-

Reagents and Materials:

-

1-((2-(tert-Butyldimethylsilyloxy)ethoxy)methyl)-6-(phenylthio)thymine

-

Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography or recrystallization solvent (e.g., ethanol/water)

-

-

Procedure:

-

Dissolve the silyl-protected intermediate in anhydrous THF.

-

Add TBAF solution dropwise to the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound (HEPT).

-

Data Presentation